molecular formula C17H29NO4 B2905608 N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 573950-90-0

N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2905608
CAS No.: 573950-90-0
M. Wt: 311.422
InChI Key: JVOOYPUZPHNMON-UHFFFAOYSA-N
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Description

N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative characterized by a rigid bicyclo[2.2.1]heptane core. Key structural features include:

  • Bicyclic framework: A norbornane-derived system with 4,7,7-trimethyl substituents.
  • Functional groups: A 3-oxo (ketone) group at position 3 and a carboxamide group at position 1.
  • Substituents: The amide nitrogen is substituted with two 2-methoxyethyl groups, enhancing solubility and modulating steric effects.

Synthetic routes for analogous compounds (e.g., N,N-bis(2-methoxyethyl)acrylamide) involve reactions of amines with acyl chlorides, as demonstrated in prior studies . Analytical characterization of such compounds typically employs NMR spectroscopy to resolve methylene signals from methoxyethyl groups and confirm substitution patterns .

Properties

IUPAC Name

N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO4/c1-15(2)16(3)6-7-17(15,12-13(16)19)14(20)18(8-10-21-4)9-11-22-5/h6-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOOYPUZPHNMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)N(CCOC)CCOC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. For example, cyclopentadiene can react with maleic anhydride to form the bicyclic anhydride intermediate.

    Functional Group Modification: The anhydride can be converted to the corresponding carboxylic acid through hydrolysis. Subsequent esterification with methanol yields the methyl ester.

    Amide Formation: The methyl ester is then reacted with N,N-bis(2-methoxyethyl)amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄.

    Reduction: The carbonyl group in the bicyclic structure can be reduced to an alcohol using reducing agents such as LiAlH₄ (lithium aluminium hydride).

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the methoxyethyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or H₂O₂ under acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄ (sodium borohydride) in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base or acid catalyst.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules due to its reactive functional groups and stable bicyclic structure.

Biology and Medicine

The compound’s amide linkage and bicyclic core make it a potential candidate for drug development, particularly in designing enzyme inhibitors or receptor modulators.

Industry

In material science, the compound could be used in the synthesis of polymers or as a precursor for advanced materials with specific mechanical or thermal properties.

Mechanism of Action

The mechanism by which N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share the bicyclo[2.2.1]heptane core or analogous carboxamide functionalities but differ in substituents and functional groups:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Functional Groups Molecular Weight Notable Properties/Applications
N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide 3-oxo, 4,7,7-trimethyl, N,N-bis(2-methoxyethyl) Not reported Potential solubility enhancer, polymer precursor
N-(5-Chloro-2-methoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide 2-oxabicyclo (oxygen atom in ring), 5-chloro-2-methoxyphenyl amide Not reported Likely bioactive (chloro, methoxy groups)
N-(2,5-Difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide 2,5-Difluorophenyl amide, no methoxyethyl substituents 307.34 Dry powder; fluorinated analogs often used in pharmaceuticals
4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid 2-[2-(4-nitrophenyl)acetyl]hydrazide Hydrazide linker, 4-nitrophenylacetyl group Not reported Nitro groups suggest photochemical activity
Key Observations :

Substituent Impact on Solubility :

  • The bis(2-methoxyethyl) groups in the target compound likely improve solubility in polar solvents compared to aryl-substituted analogs (e.g., difluorophenyl or nitrophenyl derivatives) .
  • Fluorinated or chlorinated aryl groups (e.g., in ) may enhance lipid solubility and membrane permeability, favoring pharmacological applications.

Hydrazide derivatives (e.g., ) introduce reactive NH groups, enabling conjugation or coordination chemistry.

Synthetic Accessibility :

  • Aryl-substituted analogs (e.g., ) are synthesized via amide coupling of preformed bicyclic acids with substituted anilines.
  • Methoxyethyl-substituted carboxamides (target compound) require selective alkylation of the amide nitrogen, as seen in acrylamide synthesis .

Biological Activity

N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a synthetic organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure with a carboxamide functional group and methoxyethyl side chains. Its molecular formula is C13H21NO2C_{13}H_{21}NO_2, and it has a molecular weight of approximately 221.32 g/mol. The IUPAC name reflects its complex structure, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₃H₂₁NO₂
Molecular Weight221.32 g/mol
IUPAC NameThis compound
Purity95%

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.
  • Cellular Interaction : The compound may interact with cell membranes, affecting cellular permeability and potentially leading to cytotoxic effects.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Study on Antimicrobial Effects : In vitro tests demonstrated that concentrations of 50 µM resulted in significant inhibition of bacterial growth in Staphylococcus aureus cultures, suggesting potential as an antimicrobial agent.
  • Enzyme Activity Assay : A study investigating the inhibition of acetylcholinesterase showed that at 25 µM concentration, the compound inhibited enzyme activity by approximately 40%, indicating potential relevance in neuropharmacology.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectConcentration Tested
AntimicrobialInhibition of S. aureus50 µM
Enzyme InhibitionAcetylcholinesterase inhibition25 µM

Toxicological Profile

Toxicological assessments are crucial for understanding the safety profile of this compound:

  • Acute Toxicity : Data suggests that the compound is harmful if ingested or if it comes into contact with skin.
  • Irritation Potential : It can cause serious eye damage and skin irritation upon exposure.

Table 3: Toxicological Data

Toxicity TypeEffectReference
Acute ToxicityHarmful if swallowedSafety Data Sheet
Skin IrritationCauses serious irritationHazard Classification

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